molecular formula C20H18N2O5 B308317 2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B308317
M. Wt: 366.4 g/mol
InChI Key: YBPZLJSVURLTRZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyphenol with chloroacetic acid in the presence of a base to form 2-methoxyphenoxyacetic acid. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and pyrazole groups can participate in substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in various disease models.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar structural features but lacking the pyrazole moiety.

    Indole-3-acetic acid: Another compound with a similar acetic acid group but different aromatic structure.

    Chalcone derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

The uniqueness of 2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N2O5/c1-13-16(20(25)22(21-13)15-8-4-3-5-9-15)11-14-7-6-10-17(26-2)19(14)27-12-18(23)24/h3-11H,12H2,1-2H3,(H,23,24)/b16-11-

InChI Key

YBPZLJSVURLTRZ-WJDWOHSUSA-N

SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OCC(=O)O)C3=CC=CC=C3

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)OCC(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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